![molecular formula C20H20N6O B2696030 1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892775-56-3](/img/structure/B2696030.png)
1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions. The isopropylphenyl and p-tolyl groups could also engage in reactions typical of aromatic compounds .Scientific Research Applications
Alzheimer’s Disease Treatment
The compound’s structure suggests potential as an acetylcholinesterase inhibitor. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase. The most potent compound demonstrated an IC50 value of 0.07 μM . Molecular docking studies indicated interactions with crucial amino acids at the catalytic active site and peripheral anionic site of acetylcholinesterase. These findings suggest that these derivatives could be promising drug candidates for Alzheimer’s disease treatment.
Heterocyclic Chemistry
1,3,4-Oxadiazoles, including this compound, belong to a class of five-membered aromatic heterocyclic compounds. They find applications in pharmaceutical chemistry, materials chemistry, and organic synthesis . Their versatile reactivity and structural diversity make them valuable building blocks for designing novel molecules.
Synthesis of 2-(1,2,4-Oxadiazol-5-yl)anilines
This compound can serve as a precursor for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines. An efficient one-pot method was developed for their synthesis via the reaction of amidoximes with isatoic anhydrides. This reaction occurs in a NaOH–DMSO medium at ambient temperature .
properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-12(2)14-8-10-16(11-9-14)26-18(21)17(23-25-26)20-22-19(24-27-20)15-6-4-13(3)5-7-15/h4-12H,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGQVNUWKYKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine |
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